molecular formula C15H3F18O6Pr B8203593 Praesodymium hexafluoroacetylacetonate

Praesodymium hexafluoroacetylacetonate

Cat. No.: B8203593
M. Wt: 762.06 g/mol
InChI Key: DZKLJDHTCKKFRF-JVUUZWNBSA-K
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Preparation Methods

Praesodymium hexafluoroacetylacetonate can be synthesized through a reaction involving acetylacetone and hexafluoroethanone, followed by a reaction with praseodymium chloride . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the compound. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to produce larger quantities of the compound for commercial use.

Chemical Reactions Analysis

Praesodymium hexafluoroacetylacetonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of praseodymium oxides.

    Reduction: It can be reduced to form lower oxidation state praseodymium compounds.

    Substitution: The hexafluoroacetylacetonate ligands can be substituted with other ligands under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which praesodymium hexafluoroacetylacetonate exerts its effects involves its interaction with molecular targets and pathways. The compound can form stable complexes with various metal ions, influencing their reactivity and stability. In catalytic applications, it can facilitate the formation and breaking of chemical bonds through its coordination with metal centers .

Comparison with Similar Compounds

Praesodymium hexafluoroacetylacetonate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

  • Europium hexafluoroacetylacetonate
  • Gadolinium hexafluoroacetylacetonate
  • Terbium hexafluoroacetylacetonate

These compounds share similar chemical structures but differ in their specific applications and reactivity. This compound is particularly valued for its use in high-tech applications such as semiconductors and photovoltaic devices .

Properties

IUPAC Name

(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;praseodymium(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H2F6O2.Pr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3/b3*2-1-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKLJDHTCKKFRF-JVUUZWNBSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Pr+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Pr+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H3F18O6Pr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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